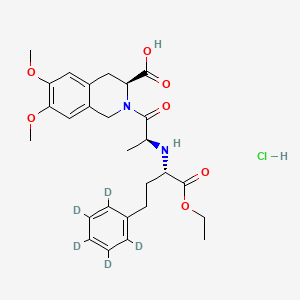

Moexipril-d5 (hydrochloride)

Description

Moexipril (B10654) as a Parent Compound and its Active Metabolite, Moexiprilat (B1677388)

Moexipril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. wikipedia.orgoup.com It functions as a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its pharmacological effect. drugbank.comnih.govcaymanchem.com The conversion process occurs primarily in the liver, where Moexipril undergoes hydrolysis of its ethyl ester group to form its active diacid metabolite, Moexiprilat. wikipedia.orgoup.comncats.io

Moexiprilat is the pharmacologically active compound responsible for inhibiting ACE. ncats.io This enzyme plays a key role in the renin-angiotensin-aldosterone system by converting angiotensin I to the potent vasoconstrictor angiotensin II. drugbank.com By inhibiting this conversion, Moexiprilat leads to vasodilation. ncats.io Research indicates that Moexiprilat is approximately 1,000 times more potent than its parent compound, Moexipril, in inhibiting ACE. drugbank.com Pharmacokinetic studies require the determination of both the parent compound and its active metabolite to fully characterize the drug's behavior. oup.com

Table 1: Comparison of Moexipril and Moexiprilat

| Feature | Moexipril (Parent Compound) | Moexiprilat (Active Metabolite) |

|---|---|---|

| Role | Prodrug | Active ACE Inhibitor ncats.io |

| Activation | Metabolized via hydrolysis in the liver wikipedia.org | Formed from Moexipril metabolism wikipedia.org |

| Potency | Lower ACE inhibitory activity | ~1000x more potent than Moexipril drugbank.com |

| Chemical Formula | C₂₇H₃₄N₂O₇ wikipedia.org | C₂₅H₃₀N₂O₇ axios-research.com |

| Molar Mass | 498.58 g/mol wikipedia.org | 470.52 g/mol axios-research.com |

| Elimination Half-Life | ~1 hour wikipedia.org | 2-9 hours wikipedia.org |

Role of Deuterated Analogs in Pharmacological and Analytical Investigations

Deuterated analogs, also known as stable isotope-labeled compounds, are indispensable tools in modern biomedical research. symeres.com In these compounds, one or more hydrogen atoms (protium) are replaced by their stable, heavier isotope, deuterium (B1214612). clearsynth.com While chemically identical to their non-labeled counterparts, the increased mass can alter certain physical properties and reaction rates without changing the molecule's fundamental biological activity. clearsynth.comisowater.com

This unique characteristic is leveraged in several ways:

Internal Standards in Quantitative Analysis: Deuterated compounds are widely used as internal standards in bioanalytical methods like mass spectrometry. veeprho.com Since the labeled standard behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization, it can correct for variations in the analytical process, enabling highly accurate and precise quantification of the drug in complex biological matrices like plasma or urine. veeprho.com

Drug Metabolism and Pharmacokinetic (DMPK) Studies: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. scirp.org This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netresearchgate.net Researchers exploit the KIE to investigate metabolic pathways, identify metabolites, and understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. symeres.comacs.org By strategically placing deuterium atoms at sites of metabolism, the formation of certain metabolites can be slowed, helping to elucidate metabolic routes and potentially reduce the formation of toxic byproducts. cdnsciencepub.comnih.gov

Rationale for Deuterium Labeling in Moexipril Research

The primary rationale for synthesizing Moexipril-d5 (hydrochloride) is its use as a superior internal standard for bioanalytical method development and routine sample analysis. veeprho.commedkoo.comtargetmol.com When conducting pharmacokinetic studies of Moexipril, researchers must accurately measure the concentrations of both the parent prodrug (Moexipril) and its active metabolite (Moexiprilat) over time in biological fluids. oup.com

The use of Moexipril-d5 is ideal for this purpose because it co-elutes with unlabeled Moexipril in chromatographic systems but is easily distinguished by its higher mass in a mass spectrometer. veeprho.com This allows for precise correction of any analyte loss during sample preparation and variability in instrument response, ensuring the integrity and accuracy of the pharmacokinetic data generated. Such reliable quantification is essential for understanding the drug's absorption rate, bioavailability, and metabolic conversion to Moexiprilat. veeprho.commedkoo.com

Table 2: Chemical Properties of Moexipril-d5 (hydrochloride)

| Property | Value |

|---|---|

| IUPAC Name | (S)-2-(((S)-1-ethoxy-1-oxo-4-(phenyl-d5)butan-2-yl)-L-alanyl)-6, 7-dimethoxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, hydrochloride (1:1) veeprho.com |

| CAS Number | 1356929-49-1 medkoo.com |

| Molecular Formula | C₂₇H₂₉D₅N₂O₇ · HCl veeprho.comcymitquimica.com |

| Molecular Weight | 503.61 + 36.46 g/mol veeprho.comcymitquimica.com |

| Primary Application | Internal standard for quantification of Moexipril medkoo.comtargetmol.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Moexipril-d5 (hydrochloride) |

| Moexipril |

| Moexiprilat |

| Moexipril hydrochloride |

| Angiotensin I |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H35ClN2O7 |

|---|---|

Molecular Weight |

540.1 g/mol |

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1/i6D,7D,8D,9D,10D; |

InChI Key |

JXRAXHBVZQZSIC-YAKUSVIZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H].Cl |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Purity Assessment of Moexipril D5 Hydrochloride

Chemical Synthesis Pathways for Deuterated Moexipril (B10654) Analogs

The synthesis of Moexipril-d5 (hydrochloride) logically follows the established pathway for the non-labeled compound, Moexipril, by substituting a key starting material with its deuterated counterpart. wikipedia.org The IUPAC name for Moexipril-d5, (S)-2-(((S)-1-ethoxy-1-oxo-4-(phenyl-d5)butan-2-yl)-L-alanyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, hydrochloride, indicates that the five deuterium (B1214612) atoms are located on the phenyl ring. veeprho.commedkoo.com

The general synthesis of Moexipril involves a multi-step process: wikipedia.org

Alkylation: The synthesis typically begins with the alkylation of the tert-butyl ester of L-alanine with an ethyl 2-bromo-4-phenylbutanoate intermediate. wikipedia.org To produce the d5 analog, this step would be modified to use a deuterated version of the phenylbutanoate reactant, namely ethyl 2-bromo-4-(phenyl-d5)butanoate.

Deprotection: The resulting product undergoes a reaction with hydrogen chloride to remove the tert-butyl protecting group, yielding a half-acid. wikipedia.org

Coupling: This acid is then coupled with the secondary amine of a tetrahydroisoquinoline derivative, specifically (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid. wikipedia.orgveeprho.com

Final Deprotection: A final deprotection step, again using hydrogen chloride, cleaves the remaining ester to afford the final active compound, Moexipril. wikipedia.org

To synthesize Moexipril-d5, the critical modification is the introduction of the deuterated phenyl ring early in the synthesis. This is achieved by using a starting material such as benzene-d6 (B120219) to prepare the necessary phenyl-d5 side chain of the butanoate reactant. General strategies for creating deuterated compounds include using deuterated starting materials, employing deuterated reducing agents, or utilizing metal-catalyzed hydrogen-deuterium exchange reactions with a deuterium source like heavy water (D₂O). google.comresearchgate.net

Table 1: Key Reactants in the Synthesis of Moexipril vs. Moexipril-d5

| Step | Non-Deuterated Reactant | Deuterated Reactant for d5 Analog |

|---|---|---|

| Alkylation | Ethyl 2-bromo-4-phenylbutanoate | Ethyl 2-bromo-4-(phenyl-d5)butanoate |

| Coupling | (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid | (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid |

| Coupling | L-alanine derivative | L-alanine derivative |

Isotopic Enrichment and Positional Specificity Characterization

Confirming the isotopic enrichment and the precise location of the deuterium atoms is paramount for a stable-labeled internal standard. This characterization ensures the standard's reliability for quantitative analysis. google.comgoogle.com The primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): LC-MS/MS is a powerful tool for this characterization.

Isotopic Enrichment: By analyzing the mass-to-charge (m/z) ratio, mass spectrometry can confirm the incorporation of the five deuterium atoms. The molecular weight of Moexipril-d5 is approximately 503.61 g/mol , compared to about 498.58 g/mol for the non-labeled Moexipril, reflecting the mass difference. axios-research.com

Positional Specificity: Fragmentation analysis (MS/MS) helps to confirm the location of the deuterium labels. By inducing fragmentation of the molecule and analyzing the masses of the resulting fragments, chemists can deduce which parts of the molecule carry the deuterium atoms. For Moexipril-d5, the fragmentation pattern would show that the phenyl-containing fragments are 5 atomic mass units heavier than the corresponding fragments from non-labeled Moexipril. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR) is used to verify the absence of protons at the deuterated positions. In the ¹H NMR spectrum of Moexipril-d5, the signals corresponding to the phenyl protons would be absent or significantly diminished.

²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment within the molecule.

A Certificate of Analysis (COA) for Moexipril-d5 will typically include data from these analyses, specifying the isotopic enrichment, which is often greater than 98% or 99%. chemsrc.comcampro-webshop.eu

Table 2: Analytical Techniques for Isotopic Purity Assessment

| Technique | Purpose | Expected Result for Moexipril-d5 |

|---|---|---|

| Mass Spectrometry (MS) | Confirms mass increase due to deuterium incorporation. | Molecular ion peak shifted by +5 m/z units compared to Moexipril. |

| Tandem MS (MS/MS) | Elucidates the position of deuterium labels through fragmentation patterns. | Fragments containing the phenyl group show a +5 mass shift. |

| ¹H NMR Spectroscopy | Confirms the absence of hydrogen at labeled positions. | Absence of signals for the five phenyl protons. |

| ²H NMR Spectroscopy | Directly detects the presence and location of deuterium. | A signal corresponding to the deuterium on the phenyl ring. |

Quality Control and Reference Standard Compliance for Moexipril-d5 (hydrochloride)

As a reference material, Moexipril-d5 (hydrochloride) must meet stringent quality control standards to ensure its identity, purity, and stability. axios-research.com These standards are essential for its use in regulated environments, such as in support of Abbreviated New Drug Applications (ANDA) and for method validation. axios-research.com

Key Quality Control Parameters:

Chemical Purity: The chemical purity of the standard is typically determined using High-Performance Liquid Chromatography (HPLC). tocris.com Reference standards for pharmaceutical use generally have a purity of 98% or higher. chemsrc.comtocris.com

Identity Confirmation: The identity of the compound is confirmed using a combination of techniques, including MS, NMR, and sometimes infrared (IR) spectroscopy, which are compared against a well-characterized reference.

Isotopic Purity: As detailed previously, the level and location of isotopic labeling are confirmed by MS and NMR. The isotopic enrichment must be high to prevent "cross-talk" or interference with the signal of the non-labeled analyte being quantified. scispace.com

Certificate of Analysis (COA): Each batch of the reference standard is supplied with a comprehensive COA. veeprho.comaxios-research.com This document provides detailed information on the characterization tests performed, including the methods used and the results obtained for chemical and isotopic purity, identity, and storage conditions. campro-webshop.eu

The United States Pharmacopeia (USP) provides reference standards for Moexipril Hydrochloride, which are used for quality tests and assays as specified in USP monographs. usp.org While a specific monograph for Moexipril-d5 (hydrochloride) may not exist, the principles of characterization and quality control for reference standards are universally applied. axios-research.comresearchgate.net

Advanced Analytical Methodologies Employing Moexipril D5 Hydrochloride As an Internal Standard

Mass Spectrometry-Based Quantification of Moexipril (B10654) and Moexiprilat (B1677388)

Mass spectrometry (MS) has become the cornerstone for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. waters.com The use of a stable isotope-labeled internal standard like Moexipril-d5 is often recommended to ensure the accuracy of these assays. medkoo.comwaters.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of Moexipril and Moexiprilat in biological fluids. scispace.comresearchgate.netnih.gov The use of a deuterated internal standard, such as Moexipril-d5, is considered more reliable than using other structurally similar but non-isotopic internal standards. scispace.com

In a typical LC-MS/MS method, the protonated forms of both the analyte and the internal standard ([M+H]+) are selected as precursor ions. scispace.com For Moexipril, the mass transition monitored is often from m/z 499.4 to a product ion of m/z 234.2. scispace.comnih.gov For the deuterated internal standard, Moexipril-d5, the transition is from m/z 504.4 to m/z 239.1. scispace.com This specific monitoring of precursor-to-product ion transitions in multiple-reaction monitoring (MRM) mode provides a high degree of selectivity and sensitivity. scispace.comresearchgate.net

One study detailed a high-throughput LC-MS/MS method for Moexipril in human plasma that utilized a deuterated internal standard. The method demonstrated linearity over a concentration range of 0.102 to 101.389 ng/mL. scispace.com Another LC-MS/MS method for the simultaneous determination of Moexipril and Moexiprilat in human plasma used Benazepril as an internal standard and achieved linearity from 0.5–100 ng/mL for Moexipril and 5–200 ng/mL for Moexiprilat. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) represents another viable, albeit more complex, approach for the analysis of Moexipril and Moexiprilat. oup.comnih.gov These methods often require several derivatization steps to increase the volatility of the analytes. oup.comnih.gov For instance, a published GC-MS method involved methylation with diazomethane, purification through acid-base partitioning, and conversion to trifluoroacetamides. nih.gov

In one such method, quinapril (B1585795) and quinaprilat (B1678679) were used as internal standards for the simultaneous determination of Moexipril and Moexiprilat in human plasma. nih.gov The analysis was performed using negative-ion chemical ionization (NICI), monitoring fragment ions at m/z 302 for Moexipril and m/z 288 for Moexiprilat. nih.gov While effective, the extensive sample preparation required for GC-MS can be a drawback compared to the more direct analysis possible with LC-MS/MS. oup.com The use of a deuterated internal standard like Moexipril-d5 is also applicable in GC-MS to improve quantitative accuracy. medkoo.comglpbio.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Metabolite Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry, particularly in the analysis of drug metabolites. oup.comnih.gov High-performance liquid chromatography combined with ESI-MS has been successfully used for the simultaneous analysis of Moexipril and its primary active metabolite, Moexiprilat, in biological samples such as rat and human liver microsomal preparations and rat urine. oup.comoup.com

In these studies, ESI-MS allows for the clear identification of Moexipril and Moexiprilat based on their distinct molecular weights. oup.com The mass difference of 28 atomic mass units between the two compounds corresponds to the loss of the ethyl group during the metabolic hydrolysis of Moexipril to Moexiprilat. oup.com While these studies did not explicitly mention the use of Moexipril-d5, the principles of using a stable isotope-labeled internal standard to correct for matrix effects and improve quantification are directly applicable to ESI-MS methods. musechem.comlgcstandards.com

Methodological Development and Validation Parameters

The development and validation of bioanalytical methods are crucial to ensure the reliability and accuracy of the data. europa.eu The use of stable isotope internal standards like Moexipril-d5 plays a significant role in addressing key validation parameters. musechem.com

Selectivity and Matrix Effect Mitigation Using Stable Isotope Internal Standards

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu A major challenge in bioanalysis, particularly with LC-MS/MS, is the "matrix effect," where co-eluting components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. waters.commyadlm.org

Stable isotope-labeled internal standards, such as Moexipril-d5, are the most effective tools for mitigating matrix effects. musechem.comwaters.comlgcstandards.com Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. musechem.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively compensated for, leading to more accurate and precise results. lgcstandards.com For this compensation to be effective, it is crucial that the stable isotope-labeled internal standard co-elutes with the unlabeled analyte. waters.com

Sensitivity and Lower Limits of Quantification in Biological Matrices

The sensitivity of a bioanalytical method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. europa.euscielo.br For Moexipril, various methods have reported different LLOQs.

A GC-NICI-MS method reported an LLOQ of 0.5 ng/mL for both Moexipril and Moexiprilat in human plasma. nih.gov Another LC-MS/MS method also achieved an LLOQ of 0.5 ng/mL for Moexipril. researchgate.net A more sensitive LC-MS/MS method reported an LLOQ of 0.102 ng/mL for Moexipril in human plasma, demonstrating the high sensitivity achievable with modern instrumentation and optimized methods utilizing a deuterated internal standard. scispace.com The use of a stable isotope internal standard contributes to achieving a lower LLOQ by improving the signal-to-noise ratio and ensuring accurate quantification at low concentrations. musechem.com

Reproducibility and Accuracy Assessment in Analytical Assays

The validation of bioanalytical methods is a critical process that ensures the reliability of the data generated. When employing Moexipril-d5 as an internal standard for moexipril quantification, a rigorous assessment of reproducibility and accuracy is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). scispace.com

A key study utilizing a novel LC-MS/MS method demonstrated excellent reproducibility and accuracy for the quantification of moexipril in human plasma with Moexipril-d5 as the internal standard. scispace.com The intra-day and inter-day precision and accuracy were evaluated using quality control (QC) samples at low, medium, and high concentrations.

The intra-day precision, measured as the coefficient of variation (%CV), ranged from 0.16% to 10.13%, while the accuracy was between 96.25% and 108.77%. scispace.com For the inter-day assessment, the precision was found to be in the range of 4.28% to 6.15%, with an accuracy of 97.10% to 104.97%. scispace.com These results are well within the acceptable limits for bioanalytical method validation, underscoring the robustness and reliability of using Moexipril-d5 as an internal standard.

The lower limit of quantification (LLOQ) for moexipril was established at 0.102 ng/mL. scispace.com At this concentration, the method demonstrated a precision of 1.91% and an accuracy of 95.42%, confirming the high sensitivity of the assay. scispace.com

Table 1: Intra-day and Inter-day Precision and Accuracy of Moexipril Quantification using Moexipril-d5 as an Internal Standard

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 0.104 | 1.91 | 95.42 | 10.13 | 108.77 |

| LQC | 0.307 | 0.16 | 96.25 | 6.15 | 97.10 |

| MQC1 | 11.182 | 1.94 | 103.11 | 4.60 | 104.97 |

| MQC2 | 50.826 | 0.87 | 100.08 | 5.25 | 100.86 |

| HQC | 71.155 | 1.10 | 101.22 | 4.28 | 101.22 |

Data sourced from a study by Adireddy V, et al. scispace.com

Sample Preparation Techniques for Deuterated Moexipril Analysis

The effective extraction of the analyte and the internal standard from the biological matrix is paramount for a successful bioanalytical assay. For the analysis of moexipril using Moexipril-d5 as an internal standard, solid-phase extraction (SPE) has been shown to be a simple, rapid, and efficient technique. scispace.com

One validated method employs a straightforward one-step SPE procedure. scispace.com The process begins with a 100 µL aliquot of a human plasma sample. To this, 10 µL of the Moexipril-d5 internal standard working solution (200 ng/mL) is added. scispace.com After the addition of 25 µL of a 0.1% formic acid solution and brief vortexing, the sample mixture is loaded onto an Oasis HLB solid-phase extraction cartridge (30 mg/1 mL). scispace.com

The cartridge is pre-conditioned with 1.0 mL of methanol (B129727) followed by 1.0 mL of water. scispace.com After loading the sample, the cartridge is washed sequentially with 1.0 mL of 0.1% formic acid solution and 1.0 mL of 5% methanol. scispace.com This washing step is crucial for removing endogenous interferences from the plasma matrix. Finally, the analyte (moexipril) and the internal standard (Moexipril-d5) are eluted from the cartridge with 0.5 mL of the mobile phase. scispace.com An aliquot of this eluate is then injected into the LC-MS/MS system for analysis. scispace.com

In Vitro Metabolic Disposition Studies of Moexipril Utilizing Moexipril D5 Hydrochloride

Prodrug Biotransformation to Moexiprilat (B1677388): Enzymatic Hydrolysis Mechanisms

Moexipril (B10654) is an inactive ethyl ester prodrug that undergoes bioactivation to its pharmacologically active diacid metabolite, moexiprilat, which is responsible for inhibiting the angiotensin-converting enzyme (ACE). caymanchem.comresearchgate.netnih.gov This transformation is achieved through the enzymatic hydrolysis of the ethyl ester group. researchgate.netncats.iowikipedia.org

The primary enzymes responsible for this crucial activation step are carboxylesterases (CES), which are abundant in various tissues, including the liver and intestines. mdpi.comnih.gov Specifically, studies indicate that moexipril is selectively activated by human carboxylesterase 1 (CES1) in the liver. capes.gov.brnih.gov The liver is considered the main site for the conversion of moexipril to moexiprilat. nih.govtandfonline.com The efficiency of this enzymatic hydrolysis directly impacts the systemic exposure to the active moexiprilat, thereby influencing the drug's therapeutic efficacy. sci-hub.se The use of Moexipril-d5 (hydrochloride) in these in vitro assays serves as an internal standard, allowing for precise quantification and differentiation of the parent drug from its metabolites via mass spectrometry. veeprho.commedkoo.com

Microsomal Incubation Systems for Moexipril Metabolism

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells and are a standard in vitro tool for studying drug metabolism. thermofisher.com They contain a high concentration of drug-metabolizing enzymes, including carboxylesterases, making them ideal for investigating the biotransformation of prodrugs like moexipril. researchgate.netthermofisher.com

Comparative Metabolism in Human and Animal Liver Microsomal Preparations

To assess how preclinical animal data might translate to humans, comparative studies using liver microsomes from different species are performed. While the principal metabolic pathway—hydrolysis to moexiprilat—is consistent across species, the rate of this conversion can differ. researchgate.net One study analyzing moexipril's metabolism in microsomal preparations found that the rat liver preparation was more effective at producing moexiprilat compared to a similar preparation from human liver cell lines. researchgate.netbenthamdirect.com Such species-specific differences in metabolic rates, often due to variations in the expression and activity of enzymes like carboxylesterases, are critical for selecting appropriate animal models for further study. animbiosci.org

Identification of Primary In Vitro Metabolites: Focus on Moexiprilat

The principal, and in some studies, the sole metabolite identified following the incubation of moexipril with liver microsomes is its active form, moexiprilat. researchgate.netbenthamdirect.com The formation of moexiprilat results from the hydrolysis of moexipril's ethyl ester group. researchgate.netnih.gov The identity of this metabolite is unequivocally confirmed in analytical studies where the mass difference between moexipril and moexiprilat corresponds exactly to the loss of the ethyl group. oup.com When Moexipril-d5 is used as the starting material, the resulting moexiprilat-d5 (B562931) can be easily distinguished, further confirming the metabolic pathway.

Advanced Techniques for In Vitro Metabolite Profiling and Identification

The robust analysis of drug metabolism relies on advanced analytical techniques. The combination of high-performance liquid chromatography (HPLC) for separation with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) is a cornerstone for the profiling, identification, and quantification of drug metabolites from in vitro systems. researchgate.netoup.comresearcher.life

HPLC methods are used to separate moexipril and moexiprilat from the complex mixture of a microsomal incubation. researchgate.netresearchgate.net Mass spectrometry then provides mass-specific detection. researchgate.net The identity of the peaks can be confirmed based on their mass spectra; for instance, the mass-to-charge ratio (m/z) for moexipril is 499, while for moexiprilat it is 471. researchgate.net The use of stable isotope-labeled internal standards like Moexipril-d5 is crucial for accurate quantification in these assays by GC- or LC-MS. veeprho.commedkoo.comglpbio.com High-resolution mass spectrometry can provide further structural confirmation by determining the elemental composition of the detected compounds. researcher.life

Mechanistic Biochemical and Cellular Investigations Facilitated by Moexipril D5 Hydrochloride

Angiotensin-Converting Enzyme (ACE) Inhibition Studies

The primary mechanism of moexipril's action is through the inhibition of ACE by its active metabolite, moexiprilat (B1677388). drugbank.compatsnap.com ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), where it catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. fda.govpatsnap.com By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to vasodilation. patsnap.comnih.gov ACE is also identical to kininase II, an enzyme that breaks down bradykinin, a vasodilator. drugbank.comfda.gov Inhibition of this enzyme, therefore, also leads to increased levels of bradykinin. drugbank.com

In Vitro Enzyme Activity Assays with Moexipril (B10654) and Moexiprilat

The inhibitory potency of moexipril and its active form, moexiprilat, against ACE has been quantified in various in vitro assays. Moexiprilat is approximately 1,000 times more potent than moexipril at inhibiting ACE. drugbank.comfda.govdrugs.com Studies using purified ACE from rabbit lung and ACE in guinea pig serum have demonstrated the high potency of moexiprilat, with IC₅₀ values in the nanomolar range. medchemexpress.comnih.gov Moexipril itself also shows inhibitory activity against purified rabbit lung ACE in cell-free assays. caymanchem.com

In vitro studies have confirmed the high selectivity of both moexipril and moexiprilat for ACE, as they concentration-dependently inhibit angiotensin I-induced contractions in rabbit aorta without affecting contractions induced by other agents. nih.gov Furthermore, research comparing moexiprilat to enalaprilat, another ACE inhibitor, found that moexiprilat had a higher inhibitory potency against both plasma ACE and purified ACE from rabbit lung. researchgate.net

In Vitro Inhibitory Activity of Moexipril and Moexiprilat on ACE

| Compound | Enzyme Source | IC₅₀ Value | Reference |

|---|---|---|---|

| Moexiprilat | Purified ACE (Rabbit Lung) | 4.9 nM | nih.gov |

| Moexiprilat | ACE in Guinea Pig Serum | 2.6 nM | nih.gov |

| Moexiprilat | ACE | 2.1 nM | caymanchem.com |

| Moexipril | Purified ACE (Rabbit Lung) | 2.7 µM | caymanchem.com |

Role of Moexipril-d5 as a Tracer in Mechanistic Elucidation

Deuterated compounds like Moexipril-d5 are essential tools in drug discovery and development, primarily used as internal standards for bioanalytical methods. medkoo.comclearsynth.com The substitution of hydrogen with deuterium (B1214612), a stable heavy isotope, creates a molecule that is chemically similar to the parent compound but has a greater mass. wikipedia.org This mass difference allows for its clear distinction and accurate quantification in mass spectrometry-based assays, such as LC-MS. clearsynth.comumsl.edu

In the context of mechanistic studies, isotopically labeled compounds serve as tracers to investigate pharmacokinetics, including absorption, metabolism, and excretion. fda.gov For instance, studies have utilized ¹⁴C-labeled moexipril as a tracer to understand its disposition in healthy volunteers. fda.gov Moexipril-d5 is specifically intended for use as an internal standard for the precise quantification of moexipril in biological samples. medkoo.comglpbio.com This accurate measurement is crucial for understanding the drug's metabolic pathways and for validating analytical methods. clearsynth.com The use of such standards compensates for variations in sample processing and instrument response, ensuring the reliability of the quantitative data. clearsynth.com

Phosphodiesterase (PDE) Inhibition Studies

Beyond its well-established role as an ACE inhibitor, computational and experimental studies have revealed that moexipril also acts as an inhibitor of phosphodiesterase 4 (PDE4). caymanchem.comnih.gov PDE4 is an enzyme family that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which can have various cellular effects, including anti-inflammatory responses. nih.govresearchgate.net

Assessment of PDE4 Isoform Inhibition by Moexipril

High-throughput computational screening identified moexipril as a potential inhibitor of PDE4 isoforms. nih.gov Subsequent biochemical assays confirmed this prediction, showing that moexipril inhibits the hydrolysis of cAMP by three widely expressed PDE4 isoforms: PDE4A4, PDE4B2, and PDE4D5. nih.gov The inhibition was observed in the micromolar range, with the highest potency against the PDE4B2 isoform. nih.govresearchgate.net Further studies demonstrated that moexipril does not inhibit other PDE families, such as PDE5 and PDE8A, suggesting its specificity for PDE4. nih.govresearchgate.net

Inhibitory Activity of Moexipril on PDE4 Isoforms

| PDE4 Isoform | IC₅₀ Value | Reference |

|---|---|---|

| PDE4B2 | 38 µM | caymanchem.comnih.gov |

| PDE4A4/A5 | 160 µM | caymanchem.comnih.gov |

| PDE4D5 | 230 µM | caymanchem.comnih.gov |

Deuterium Labeling in High-Throughput Screening Contexts

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. thermofisher.com Deuterium labeling, which involves replacing hydrogen atoms with their stable isotope deuterium, is a technique that can be integrated into HTS workflows, particularly those using mass spectrometry for detection. wikipedia.orggoogle.com

In HTS, deuterated compounds can serve as internal standards. clearsynth.com By adding a known quantity of a deuterated standard (like Moexipril-d5) to each sample, researchers can accurately quantify the parent compound, correcting for any loss during sample preparation or fluctuations in instrument signal. clearsynth.com This improves the precision and reliability of the screening data. clearsynth.com The use of stable isotope labeling allows for the pooling of multiple samples, as the mass difference between the labeled and unlabeled compounds enables their simultaneous detection and differentiation by a mass spectrometer, a concept utilized in digital barcoding for HTS. acs.org This multiplexing capability significantly increases the throughput of screening campaigns. The development of deuterated drugs has become an integral part of the drug discovery process, often used at early stages to overcome pharmacokinetic challenges. nih.gov

In Vitro Cellular Models for Moexipril-Related Research (e.g., neuronal damage, ischemia)

The therapeutic potential of moexipril beyond its cardiovascular effects has been explored in various in vitro cellular models. These studies have provided insights into its neuroprotective and anti-proliferative properties. medchemexpress.comwikipedia.orgnih.gov

Research using primary neuronal cultures from chick embryo telencephalons has shown that moexipril can protect against neuronal damage. nih.gov In these models, moexipril dose-dependently reduced neuronal death induced by neurotoxic agents like glutamate, staurosporine, or iron (Fe²⁺/³⁺). medchemexpress.comnih.gov The protective effect was linked to a reduction in the generation of mitochondrial reactive oxygen species. nih.gov These findings suggest that moexipril promotes neuronal survival, at least in part, through its radical-scavenging properties. nih.gov

In the context of cardiovascular research, the anti-proliferative effects of moexipril have been demonstrated in vitro using neonatal rat cardiac fibroblasts. wikipedia.org Angiotensin II is known to stimulate the growth of these cells, a process involved in cardiac remodeling. wikipedia.org Moexipril's active metabolite, moexiprilat, was shown to prevent the proliferation of these fibroblasts stimulated by angiotensin II. caymanchem.com This action is attributed to the inhibition of angiotensin II's proliferative effects, which are mediated through the production of factors like endothelin and transforming growth factor beta-1 (TGF-β1). wikipedia.org

Furthermore, in SH-SY5Y neuroblastoma cells, which endogenously express PDE4B and PDE4D isoforms, moexipril was shown to potentiate increases in intracellular cAMP levels, confirming its PDE4-inhibitory activity in a cellular context. nih.gov

Emerging Research Frontiers and Future Directions in Moexipril D5 Hydrochloride Applications

Exploration of Novel Analytical Applications Beyond Routine Quantification

While Moexipril-d5 is well-established as an internal standard in pharmacokinetic studies, its potential extends to more advanced analytical applications. scispace.comacanthusresearch.commusechem.com The stable isotope labeling of Moexipril-d5 offers unique advantages in metabolomics and drug metabolism studies. musechem.commetsol.com

One area of exploration is its use in metabolite identification and quantification . musechem.com By using Moexipril-d5, researchers can more easily distinguish drug metabolites from endogenous compounds in complex biological matrices, leading to more accurate and reliable data. musechem.comacs.org This is particularly valuable in understanding the complete metabolic profile of moexipril (B10654) and identifying any previously unknown metabolites.

Another novel application lies in studying drug-drug interactions . By co-administering Moexipril and another drug with Moexipril-d5 as a tracer, researchers can precisely measure the influence of the co-administered drug on the metabolism of moexipril. This can provide crucial information for predicting potential adverse drug reactions.

Furthermore, the use of Moexipril-d5 can be extended to environmental analysis to track the presence and fate of moexipril in ecosystems. This is becoming increasingly important as pharmaceutical residues in the environment are a growing concern.

Advanced Isotopic Tracing in Complex Biological Systems (In Vitro Emphasis)

The use of stable isotope-labeled compounds like Moexipril-d5 is a powerful tool for tracing the metabolic fate of drugs in complex biological systems. metsol.comnih.gov In vitro studies using cell cultures, tissue homogenates, and microsomal preparations are particularly well-suited for this purpose. researchgate.netresearchgate.net

By incubating these in vitro systems with Moexipril-d5, researchers can track the formation of its active metabolite, moexiprilat (B1677388), and other potential metabolites over time. researchgate.netresearchgate.net This allows for a detailed investigation of the enzymatic pathways involved in moexipril metabolism. acs.orgnih.gov For instance, studies have utilized rat and human liver microsomes to investigate the conversion of moexipril to moexiprilat. researchgate.netresearchgate.netresearchgate.net

Advanced analytical techniques such as high-resolution mass spectrometry can be employed to not only identify and quantify the metabolites but also to gain insights into the kinetics of their formation. tandfonline.com This information is invaluable for understanding the drug's mechanism of action and potential for variability in patient populations.

Table 1: In Vitro Systems for Isotopic Tracing of Moexipril-d5

| In Vitro System | Research Focus | Potential Findings |

| Human Liver Microsomes | Elucidation of primary metabolic pathways | Identification of enzymes responsible for the conversion of moexipril to moexiprilat. researchgate.netresearchgate.net |

| Hepatocyte Cultures | Investigation of cellular uptake, metabolism, and efflux | Understanding the complete intracellular journey of the drug. tandfonline.com |

| Intestinal Microsomes | Assessment of first-pass metabolism | Determining the extent of metabolism before the drug reaches systemic circulation. |

| Recombinant Enzymes | Pinpointing specific enzyme involvement | Identifying the specific cytochrome P450 (CYP) isoforms responsible for metabolism. |

Computational Modeling and In Silico Approaches for Moexipril Metabolism and Interaction Prediction

Computational modeling and in silico approaches are increasingly being used to predict the metabolism and potential interactions of drugs, including ACE inhibitors like moexipril. nih.govmdpi.combiorxiv.org These methods can complement and guide experimental studies, saving time and resources.

Molecular docking studies can be used to predict the binding affinity of moexipril and its metabolites to various metabolizing enzymes, such as cytochrome P450s. frontiersin.orgf1000research.commazums.ac.ir This can help identify the key enzymes involved in its biotransformation. For example, computational studies have been used to compare the docking scores of various ACE inhibitors, including moexipril, to the ACE active site. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the metabolic fate of moexipril based on its chemical structure. nih.gov These models can help in understanding how structural modifications, such as deuteration, might affect its metabolism.

Table 2: In Silico Tools for Moexipril Research

| In Silico Tool | Application for Moexipril | Predicted Outcome |

| Molecular Docking | Simulating the binding of moexipril to ACE and metabolizing enzymes. frontiersin.orgf1000research.commazums.ac.ir | Prediction of binding affinity and potential for inhibition or metabolism. biorxiv.org |

| ADMET Prediction | Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of moexipril. mdpi.combiorxiv.org | Early identification of potential liabilities and optimization of drug properties. |

| Metabolism Prediction Software | Identifying potential sites of metabolism on the moexipril molecule. nih.govresearchgate.net | Guiding experimental studies for metabolite identification. |

Interdisciplinary Research Integrating Deuterated Analogs in Drug Discovery

The integration of deuterated analogs like Moexipril-d5 into interdisciplinary research is a promising frontier in drug discovery and development. wikipedia.orgnih.govnih.gov This approach, often referred to as the "deuterium switch," involves replacing hydrogen atoms with deuterium (B1214612) at strategic positions in a molecule to improve its pharmacokinetic or toxicological properties. nih.govnih.govresearchgate.net

The primary advantage of deuteration is the kinetic isotope effect , which can lead to a slower rate of metabolism. wikipedia.org This can result in a longer drug half-life, reduced dosing frequency, and potentially improved patient compliance. The first FDA-approved deuterated drug, deutetrabenazine, demonstrated these benefits. wikipedia.orgnih.gov

In the context of moexipril, the development of a deuterated version could potentially lead to a more favorable pharmacokinetic profile. medchemexpress.com Interdisciplinary research involving medicinal chemists, pharmacologists, and clinicians is essential to explore this possibility.

Furthermore, the use of deuterated compounds is expanding beyond improving existing drugs to being an integral part of the discovery of new chemical entities. nih.govnih.gov The insights gained from studying deuterated analogs like Moexipril-d5 can inform the design of new drugs with optimized properties from the outset.

Q & A

Q. What are the key considerations for synthesizing Moexipril-d5 (hydrochloride) and validating its deuterium labeling?

Moexipril-d5 is synthesized by replacing five hydrogen atoms with deuterium in the parent compound, Moexipril hydrochloride. Critical validation steps include mass spectrometry (MS) to confirm isotopic purity (>98%) and nuclear magnetic resonance (NMR) to verify structural integrity. Researchers should also assess the impact of deuterium substitution on physicochemical properties, such as solubility and stability, using techniques like differential scanning calorimetry (DSC) .

Q. How does pH influence the stability of Moexipril-d5 (hydrochloride) in experimental formulations?

Stability studies must account for pH-dependent degradation, as Moexipril's ester group is prone to hydrolysis under acidic or alkaline conditions. For example, Strickley et al. (1989) demonstrated that Moexipril lyophilized powder degrades rapidly at pH < 3 or > 7. Researchers should use buffered solutions (pH 4–6) during formulation and employ HPLC with UV detection (220 nm) to monitor degradation products .

Q. What validated analytical methods are recommended for quantifying Moexipril-d5 (hydrochloride) in pharmacokinetic studies?

A reverse-phase HPLC method using a C18 column (e.g., 5 µm Ultrasphere-ODS) with a mobile phase of methanol, tetrahydrofuran, and pH 2 ammonium phosphate buffer (1 mL/min flow rate) is widely cited. Calibration curves should cover 1–50 µg/mL, with validation for linearity (r² > 0.999), precision (RSD < 2%), and recovery (>95%) .

Advanced Research Questions

Q. How does deuterium labeling in Moexipril-d5 affect its metabolic profile compared to the non-deuterated form?

Deuterium incorporation slows hepatic metabolism via the "isotope effect," potentially altering the drug’s half-life and active metabolite (Moexiprilat) formation. Researchers should conduct comparative in vitro assays using human liver microsomes (HLMs) and LC-MS/MS to quantify CYP450-mediated oxidation rates. Note that deuterium’s impact varies across metabolic pathways, requiring enzyme-specific kinetic analyses .

Q. What experimental designs are optimal for assessing Moexipril-d5’s bioequivalence to Moexipril in preclinical models?

Cross-over studies in animal models (e.g., hypertensive rats) should measure plasma concentration-time profiles (AUC, Cmax, Tmax) and ACE inhibition efficacy. Use parallel-group designs if cross-over is impractical. Bioanalytical validation must adhere to FDA/EMA guidelines, including matrix effect assessments and stability under storage conditions (e.g., -80°C for long-term) .

Q. How can contradictory data on Moexipril-d5’s cardiovascular effects be resolved in translational research?

Discrepancies often arise from variations in animal models (e.g., spontaneous vs. induced hypertension) or dosing regimens. Meta-analyses of published datasets, stratified by study design and endpoints, can identify confounding variables. For example, differences in diastolic vs. systolic blood pressure responses may reflect tissue-specific ACE expression .

Q. What strategies are effective in profiling impurities and degradation products in Moexipril-d5 (hydrochloride)?

High-resolution LC-MS/MS with electrospray ionization (ESI) is critical for identifying impurities such as dealkylated or oxidized derivatives. Reference standards for known impurities (e.g., EP-specified degradants) should be used for spiking studies. Accelerated stability testing (40°C/75% RH for 6 months) helps predict shelf-life limitations .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in Moexipril-d5 studies?

Nonlinear mixed-effects modeling (NONMEM) or Bayesian hierarchical models are preferred for sparse preclinical data. For in vitro assays (e.g., ACE inhibition IC50), log-dose vs. response curves with 95% confidence intervals should be reported. Adjust for multiple comparisons using Bonferroni or false discovery rate (FDR) corrections .

Q. How should researchers address batch-to-batch variability in deuterated compounds like Moexipril-d5?

Implement quality-by-design (QbD) principles during synthesis, with control parameters for reaction temperature, deuterium source purity, and purification steps. Use ANOVA to compare batch potency and impurity profiles. Stability-indicating assays must differentiate between process-related impurities and degradation products .

Q. What ethical and regulatory frameworks apply to Moexipril-d5 research involving animal models?

Compliance with institutional animal care guidelines (e.g., AAALAC) and ARRIVE 2.0 reporting standards is mandatory. For studies aiming at IND submission, include GLP-toxicology data on deuterium-specific toxicity (e.g., isotopic effects on lipid metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.